(3β,20R)-Pregn-5-ene-3,17,20-triol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

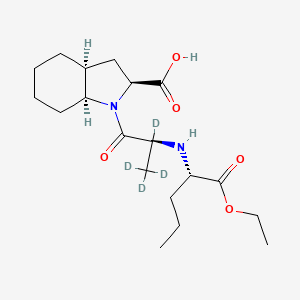

“(3β,20R)-Pregn-5-ene-3,17,20-triol” is a steroid metabolite of Pregnenolone . It is used in biochemical research . The molecular weight of this compound is 334.49 and its formula is C21H34O3 .

Molecular Structure Analysis

The molecular structure of “(3β,20R)-Pregn-5-ene-3,17,20-triol” is represented by the formula C21H34O3 . The InChI representation of the molecule isInChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1 . Physical And Chemical Properties Analysis

“(3β,20R)-Pregn-5-ene-3,17,20-triol” is a white to off-white solid . Its molecular weight is 334.49 and its formula is C21H34O3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Enzymatic Reactions and Metabolism

Steroidal compounds are central to studying enzymatic reactions and metabolism. For instance, the Δ5-3β-hydroxysteroid dehydrogenase of bovine corpus luteum and adrenal cortex, which involves the conversion of Δ5-3β-hydroxysteroids to their corresponding Δ4-3-ketosteroids, is significant in understanding steroid metabolism (J. Kowal et al., 1964).

Spectroscopic Characterization

The spectroscopic characterization of steroidal compounds, such as 3β-acetoxy-17β-(1-acetyl-5-(3-pyridinyl)-3-pyrazolinyl) androat-5-ene, provides insights into their electronic properties, chemical reactivity, and solvatochromic behavior, which are vital for pharmaceutical applications (Murat Genç et al., 2019).

Potential in Steroid Metabolism Research

Research into Δ5-3β-Hydroxysteroid dehydrogenase from Digitalis lanata Ehrh. has revealed its multifunctionality in steroid metabolism, suggesting its potential therapeutic applications (A. Finsterbusch et al., 1999).

NMR Chemical Shift Studies

NMR chemical shift studies on pregn-5-ene-3β,20(R)-diol and its derivatives are essential for structure determination and understanding the effects of various substituents on chemical shifts, which is crucial in drug design (J. D. Warthen et al., 1990).

Oxidation and Fluorimetric Analysis

Understanding the oxidation processes of steroidal compounds, such as pregn-4-ene-3,6,20-trione formed from progesterone, is significant in developing analytical methods for hormone detection (R. Langenbach et al., 1968).

Anti-Metastatic Effects in Cancer Research

Steroidal derivatives, like pregn-17(20)-en-3-amine, have shown significant anti-metastatic effects in human breast cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Nan Qin et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such asGlycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a conserved threonine/serine kinase protein that plays a crucial role in cellular anabolic and catabolic pathways .

Mode of Action

For instance, it could potentially inhibit GSK-3β, thereby affecting the kinase’s role in various cellular processes .

Biochemical Pathways

Given its potential interaction with gsk-3β, it may influence pathways regulated by this kinase, including those involved in neurodegenerative diseases, diabetes, and other conditions .

Result of Action

Similar compounds have been reported to exhibit various pharmacological activities such as hepatoprotective, antidiabetic, antiulcer, antihyperlipidemic, immunomodulatory, antioxidant, cns depressant, and antimicrobial action .

Propiedades

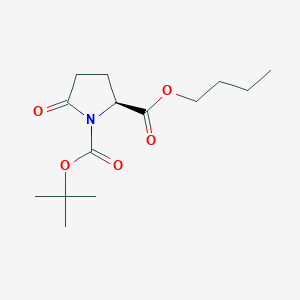

| { "Design of the Synthesis Pathway": "The synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Estrone-d4", "2-methyl-2-propanol", "Sodium hydride", "Triethylorthoacetate", "Boron trifluoride etherate", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "The synthesis begins with the conversion of estrone-d4 to 3β-acetoxy-5-ene-7,17-dione-d4 using acetic anhydride and pyridine as the catalyst.", "The resulting 3β-acetoxy-5-ene-7,17-dione-d4 is then treated with sodium borohydride to produce 3β-acetoxy-5-ene-3,17-diol-d4.", "The 3β-acetoxy-5-ene-3,17-diol-d4 is then reacted with boron trifluoride etherate to form the corresponding dienol ether.", "The dienol ether is then treated with triethylorthoacetate and sodium hydride to produce the desired compound (3β,20R)-Pregn-5-ene-3,17,20-triol-d4.", "The final compound is then purified by recrystallization from a suitable solvent such as chloroform/methanol." ] } | |

Número CAS |

105078-93-1 |

Nombre del producto |

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 |

Fórmula molecular |

C21H34O3 |

Peso molecular |

338.524 |

Nombre IUPAC |

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D |

Clave InChI |

XGUQCUDPXSTKLI-YIHGDAKXSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |

Sinónimos |

Pregn-5-ene-3β,17,20β-triol-d4; 3β,17α,20β-Trihydroxypregn-5-ene-d4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.